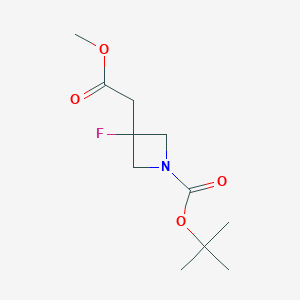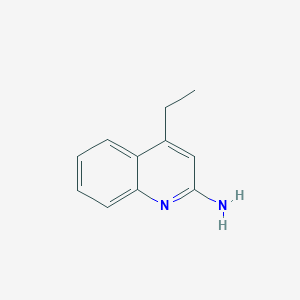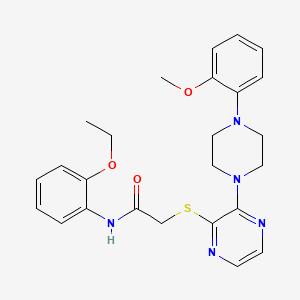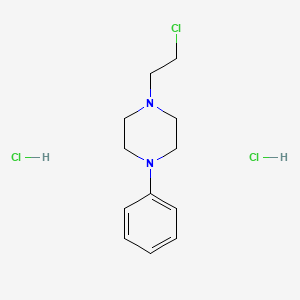![molecular formula C19H14ClFN4O2 B2897932 7-(3-chloro-2-methylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034535-76-5](/img/structure/B2897932.png)
7-(3-chloro-2-methylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-chloro-2-methylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a useful research compound. Its molecular formula is C19H14ClFN4O2 and its molecular weight is 384.8. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
A study conducted by Kelley et al. (1995) explored the anticonvulsant activity of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, which share structural similarities with the compound . The research revealed potent activity against maximal electroshock-induced seizures in rats, highlighting the potential of triazolo[4,3-a]pyrazine derivatives in treating convulsions (Kelley et al., 1995).
Synthesis and Transformation Studies
Sápi et al. (1997) conducted a study on the synthesis and base-catalyzed ring transformation of related compounds, providing valuable insights into the chemical behavior and potential applications of triazolo[4,3-a]pyrazine derivatives in various synthetic processes (Sápi et al., 1997).
Reaction and Structure Studies
Massry's 2003 study examined the reactions and transformations of similar compounds to construct fused triazine systems. This research adds to the understanding of the chemical properties and potential applications of triazolo[4,3-a]pyrazine derivatives in developing novel compounds (Massry, 2003).
Antimicrobial Activity
Ibrahim et al. (2011) investigated the antimicrobial activities of heteroaryl thiazolidine-2,4-diones, which are structurally related to the compound . This research highlights the potential of such compounds in developing new antimicrobial agents (Ibrahim et al., 2011).
Antibacterial Activity
Nayak and Poojary (2020) synthesized and tested derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazole-3-thiones for their antibacterial activity, providing insights into the potential use of triazolo[4,3-a]pyrazine derivatives in combating bacterial infections (Nayak & Poojary, 2020).
Anticancer Activity
Ouf et al. (2014) researched the anticancer activity of pyrano[2,3-d][1,2,3]triazine derivatives, providing insights into the potential therapeutic applications of triazolo[4,3-a]pyrazine derivatives in oncology (Ouf et al., 2014).
Propiedades
IUPAC Name |
7-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4O2/c1-12-15(20)3-2-4-16(12)23-9-10-24-17(18(23)26)22-25(19(24)27)11-13-5-7-14(21)8-6-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYBAMKORCDPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=CN3C(=NN(C3=O)CC4=CC=C(C=C4)F)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(4-bromobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2897857.png)


![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-3-carboxamide](/img/structure/B2897862.png)


![N-[(2S)-2-Hydroxypropyl]-N-methyl-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2897865.png)





